molecular formula C18H24O4 B14301084 Undec-10-enoyl benzenecarboperoxoate CAS No. 116577-32-3

Undec-10-enoyl benzenecarboperoxoate

Cat. No.: B14301084
CAS No.: 116577-32-3
M. Wt: 304.4 g/mol
InChI Key: UPMYPJGSCUKJJG-UHFFFAOYSA-N
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Description

Undec-10-enoyl benzenecarboperoxoate is an organic peroxide ester characterized by a benzenecarboperoxoate core (C₆H₅C(O)O–O–) substituted with an undec-10-enoyl group (CH₂=CH(CH₂)₈CO–). This structure confers both peroxidic reactivity and lipophilicity due to the long unsaturated hydrocarbon chain. Such compounds are typically used as radical initiators in polymerization reactions or crosslinking agents in materials science.

Properties

CAS No.

116577-32-3

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

undec-10-enoyl benzenecarboperoxoate

InChI

InChI=1S/C18H24O4/c1-2-3-4-5-6-7-8-12-15-17(19)21-22-18(20)16-13-10-9-11-14-16/h2,9-11,13-14H,1,3-8,12,15H2

InChI Key

UPMYPJGSCUKJJG-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)OOC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undec-10-enoyl benzenecarboperoxoate typically involves the reaction of undec-10-enoyl chloride with benzenecarboperoxoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include thionyl chloride and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Undec-10-enoyl benzenecarboperoxoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

Undec-10-enoyl benzenecarboperoxoate has several scientific research applications:

Mechanism of Action

The mechanism of action of undec-10-enoyl benzenecarboperoxoate involves its interaction with specific molecular targets. The compound can act as an oxidizing agent, leading to the formation of reactive oxygen species that can interact with cellular components. This mechanism is similar to that of other peroxo compounds, which are known to induce oxidative stress in biological systems .

Comparison with Similar Compounds

Comparison with Similar Benzenecarboperoxoate Derivatives

Structural and Functional Analogues

Key analogs include tert-butyl benzenecarboperoxoate (TBPB), tert-hexyl benzenecarboperoxoate , and benzoyl peroxide (BPO). The substituent groups significantly influence reactivity, stability, and toxicity (Table 1).

Table 1: Comparative Properties of Benzenecarboperoxoate Derivatives
Compound Name CAS Number Substituent Group Key Applications Hazard Profile (Selected Data)
Undec-10-enoyl benzenecarboperoxoate Not available CH₂=CH(CH₂)₈CO– (unsaturated alkenoyl) Hypothesized: Polymer initiator, surfactants Limited data; potential bioaccumulation due to lipophilicity
tert-Butyl benzenecarboperoxoate 614-45-9 (CH₃)₃C– (branched alkyl) Radical initiator for polymerization Storage: -20°C; air transport restricted
tert-Hexyl benzenecarboperoxoate 124350-67-0 C(CH₂CH₃)₃CH₂– (branched alkyl) Industrial initiator Fish LC₅₀ = 2.5 mg/L; mutagenicity positive
Benzoyl peroxide 94-36-0 C₆H₅CO– (aromatic acyl) Acne treatment, polymer production Thermal instability; explosive decomposition risk

Reactivity and Stability

  • Undec-10-enoyl substitution: The long unsaturated chain may enhance solubility in nonpolar media but reduce thermal stability compared to tert-butyl or tert-hexyl derivatives. The double bond could participate in secondary reactions (e.g., Michael addition), altering initiation efficiency .
  • tert-Butyl vs. tert-Hexyl : Branched alkyl groups improve steric protection of the peroxide bond, enhancing stability. tert-Hexyl derivatives exhibit higher environmental toxicity (LC₅₀ = 2.5 mg/L in fish) compared to tert-butyl analogs .

Toxicity and Regulatory Considerations

  • Environmental Impact: tert-Hexyl derivatives are classified as hazardous to aquatic life (Chronic Category 2) . Undec-10-enoyl’s long alkenoyl chain may increase bioaccumulation, though empirical data are lacking.
  • Regulatory Status : Polymers incorporating tert-Bu benzenecarboperoxoate are prohibited in certain jurisdictions due to persistence and toxicity concerns .

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